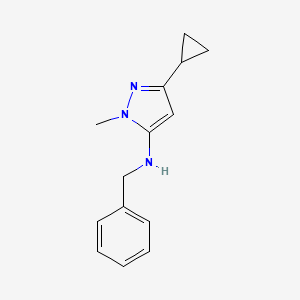

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La N-benzyl-3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine est un composé chimique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote adjacents. Ce composé est caractérisé par la présence d'un groupe benzyle, d'un groupe cyclopropyle et d'un groupe méthyle liés au cycle pyrazole. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la N-benzyl-3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine implique généralement la réaction de la 3-cyclopropyl-1-méthylpyrazol-5-amine avec le chlorure de benzyle en présence d'une base telle que la triéthylamine. La réaction est effectuée à température ambiante et donne le produit souhaité après purification .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire, avec une optimisation du rendement et de la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La N-benzyl-3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine subit divers types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Le groupe benzyle peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme l'hydrure de sodium et les halogénoalcanes sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés aminés et les pyrazoles substitués, selon les conditions de réaction et les réactifs utilisés .

Applications de la recherche scientifique

La N-benzyl-3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme brique de base pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anti-inflammatoires.

Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.

Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques

Mécanisme d'action

Le mécanisme d'action de la N-benzyl-3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité. Les cibles moléculaires et les voies exactes sont encore à l'étude, mais on pense qu'il affecte la signalisation cellulaire et les processus métaboliques .

Applications De Recherche Scientifique

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mécanisme D'action

The mechanism of action of N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparaison Avec Des Composés Similaires

Composés similaires

- 3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine

- 1-méthyl-1H-pyrazol-3-amine

- N-benzyl-1H-pyrazol-5-amine

Unicité

La N-benzyl-3-cyclopropyl-1-méthyl-1H-pyrazol-5-amine est unique en raison de la présence à la fois de groupes benzyle et cyclopropyle, qui confèrent des propriétés chimiques et biologiques distinctes. Ces caractéristiques structurales en font un composé précieux pour diverses applications de recherche .

Activité Biologique

N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the benzyl and cyclopropyl groups contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The compound has shown potential as an inhibitor for various cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, it has been reported that derivatives of pyrazole can inhibit CDK16 with an EC50 value as low as 33 nM, indicating potent cellular activity .

The mechanism involves the formation of hydrogen bonds and other interactions between the compound and the active sites of target enzymes. The structural modifications, such as the introduction of the benzyl group, enhance binding affinity and specificity towards these targets .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A series of related compounds were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, several derivatives exhibited significant antibacterial activity, with some showing IC50 values in the low micromolar range .

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| 9d | Staphylococcus aureus | 5.0 |

| 9g | Escherichia coli | 4.5 |

| 9h | Pseudomonas aeruginosa | 6.0 |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound derivatives have shown anti-inflammatory properties. For example, compounds have been reported to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values as low as 42 nM . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole ring significantly influence the biological activity of these compounds. The introduction of different substituents on the benzyl group or variations in the cyclopropyl moiety can enhance potency or selectivity for specific biological targets.

Key Findings from SAR Studies:

- Benzyl Substituents : Variations in the benzyl group can lead to different binding affinities for kinases.

- Cyclopropyl Influence : The steric effects introduced by the cyclopropyl group can enhance selectivity against off-target interactions.

- Nitro vs Amino Groups : Compounds with amino substitutions have shown improved biological profiles compared to their nitro counterparts .

Case Studies

Several studies have highlighted the efficacy of this compound in cellular models:

- Cell Cycle Arrest : In a study assessing cell viability, it was found that treatment with pyrazole derivatives resulted in G2/M phase cell cycle arrest across various concentrations, suggesting a robust mechanism for inhibiting cell proliferation .

- In Vivo Efficacy : Animal models demonstrated that certain pyrazole derivatives significantly reduced tumor growth rates when administered at therapeutic doses, further supporting their potential as anticancer agents.

Propriétés

Formule moléculaire |

C14H17N3 |

|---|---|

Poids moléculaire |

227.30 g/mol |

Nom IUPAC |

N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C14H17N3/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11/h2-6,9,12,15H,7-8,10H2,1H3 |

Clé InChI |

ZXLPCIZIVOUHGP-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.